molecular formula C18H29N6O9P B15354998 Dimethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)

Dimethylaminocarboxymethyl POC Tenofovir (Mixture of Diastereomers)

Cat. No.: B15354998
M. Wt: 504.4 g/mol
InChI Key: JRHZRYZACVNIRJ-BCTWOLBCSA-N
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Description

Dimethylaminocarboxymethyl POC Tenofovir is a complex organic compound with the molecular formula C18H29N6O9P and a molecular weight of 504.431. It is a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. This compound is primarily used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Dimethylaminocarboxymethyl POC Tenofovir involves multiple steps, starting with the base molecule of tenofovir. The process typically includes the introduction of a dimethylaminocarboxymethyl group to the tenofovir structure. This can be achieved through various organic synthesis techniques, such as nucleophilic substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound would involve large-scale chemical reactions, purification processes, and quality control measures to ensure the final product meets the required specifications. The synthesis would likely be carried out in specialized chemical reactors under controlled conditions to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Dimethylaminocarboxymethyl POC Tenofovir can undergo several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation reactions might produce carboxylic acids, while reduction reactions could yield alcohols.

Scientific Research Applications

Dimethylaminocarboxymethyl POC Tenofovir has several applications in scientific research:

  • Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: The compound is utilized in studies related to viral infections, particularly those involving retroviruses.

  • Industry: The compound can be used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism by which Dimethylaminocarboxymethyl POC Tenofovir exerts its effects involves its interaction with viral enzymes. The compound inhibits the activity of viral reverse transcriptase, an enzyme crucial for the replication of retroviruses. By binding to the active site of the enzyme, it prevents the virus from replicating its genetic material, thereby inhibiting its spread.

Molecular Targets and Pathways:

  • Molecular Targets: Reverse transcriptase enzyme in retroviruses.

  • Pathways: Inhibition of viral replication pathways.

Comparison with Similar Compounds

  • Tenofovir Disoproxil

  • Tenofovir Alafenamide

  • Tenofovir

Properties

Molecular Formula

C18H29N6O9P

Molecular Weight

504.4 g/mol

IUPAC Name

[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(dimethylcarbamoyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate

InChI

InChI=1S/C18H29N6O9P/c1-12(2)33-18(26)29-10-32-34(27,31-9-28-17(25)23(4)5)11-30-13(3)6-24-8-22-14-15(19)20-7-21-16(14)24/h7-8,12-13H,6,9-11H2,1-5H3,(H2,19,20,21)/t13-,34?/m1/s1

InChI Key

JRHZRYZACVNIRJ-BCTWOLBCSA-N

Isomeric SMILES

C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)N(C)C)OCOC(=O)OC(C)C

Canonical SMILES

CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)N(C)C

Origin of Product

United States

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